2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired quality of the compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and quinazolinone moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by targeting alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels and other tissues . By binding to these receptors, the compound can modulate various physiological responses, including vasoconstriction and neurotransmitter release .
Comparison with Similar Compounds
Similar compounds include other arylpiperazine-based alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil . Compared to these compounds, 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one exhibits unique binding affinities and pharmacokinetic profiles, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C29H34N4O5 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C29H34N4O5/c1-18-27-21(14-19(15-23(27)34)20-16-25(36-3)28(38-5)26(17-20)37-4)31-29(30-18)33-12-10-32(11-13-33)22-8-6-7-9-24(22)35-2/h6-9,16-17,19H,10-15H2,1-5H3 |
InChI Key |
KGNLQJBOYHGAOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4OC)CC(CC2=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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